molecular formula C25H37O3P B13764816 Diphenyl tridecyl phosphite CAS No. 60628-17-3

Diphenyl tridecyl phosphite

Cat. No.: B13764816
CAS No.: 60628-17-3
M. Wt: 416.5 g/mol
InChI Key: OGVJEUDMQQIAPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl tridecyl phosphite can be synthesized through the esterification of phosphorous acid with diphenyl and tridecyl alcohols. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Diphenyl tridecyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl tridecyl phosphite has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.

    Biology: It is studied for its potential antioxidant properties and its ability to stabilize biological molecules.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used as an additive in polymers to enhance their stability and resistance to degradation.

Mechanism of Action

Diphenyl tridecyl phosphite functions primarily as an antioxidant. It decomposes hydroperoxides, which are harmful byproducts of oxidation reactions, thereby preventing the degradation of polymers and other materials. The mechanism involves the transfer of electrons from the phosphite to the hydroperoxide, resulting in the formation of phosphorous acid and the corresponding alcohols .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl decyl phosphite
  • Diphenyl nonyl phosphite
  • Diphenyl octyl phosphite

Uniqueness

Diphenyl tridecyl phosphite is unique due to its longer alkyl chain (tridecyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can enhance its solubility in non-polar solvents and improve its performance as an additive in certain applications .

Properties

CAS No.

60628-17-3

Molecular Formula

C25H37O3P

Molecular Weight

416.5 g/mol

IUPAC Name

diphenyl tridecyl phosphite

InChI

InChI=1S/C25H37O3P/c1-2-3-4-5-6-7-8-9-10-11-18-23-26-29(27-24-19-14-12-15-20-24)28-25-21-16-13-17-22-25/h12-17,19-22H,2-11,18,23H2,1H3

InChI Key

OGVJEUDMQQIAPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2

physical_description

Dry Powder, Liquid;  Liquid

Origin of Product

United States

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